4'-Tetrahydropyranylglycine

Bradykinin B2 Receptor Antagonist Peptidomimetic In Vivo Pharmacology

4'-Tetrahydropyranylglycine is a non-proteinogenic α,α-cycloalkylglycine (C₇H₁₃NO₃, MW 159.18) with a rigid tetrahydropyran-4-yl moiety. This scaffold imparts conformational constraint and low lipophilicity (LogP ~ -0.44), enabling high-affinity GPCR antagonist design (e.g., clinical candidate MEN 16132) and localized pulmonary delivery. Ideal for peptidomimetic and glycobiology programs. Available racemic or enantiopure.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 53284-84-7
Cat. No. B1274840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Tetrahydropyranylglycine
CAS53284-84-7
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1COCCC1C(C(=O)O)N
InChIInChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)
InChIKeyXLZJPHKIECMDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Tetrahydropyranylglycine CAS 53284-84-7: A Differentiated α,α-Cycloalkylglycine Scaffold for Advanced Research


4'-Tetrahydropyranylglycine (also known as 2-(Tetrahydropyran-4-yl)glycine, CAS 53284-84-7) is a non-proteinogenic, α,α-cycloalkylglycine amino acid derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol [1]. Its structure is characterized by a glycine core bearing a tetrahydropyran-4-yl substituent at the α-carbon . This compound is available as a racemic mixture and as pure L- and D-enantiomers (CAS 811842-25-8 and 475649-32-2, respectively) and serves as a critical building block for peptidomimetic drug design, particularly in the development of potent and selective receptor antagonists [2].

Beyond Simple Glycine Derivatives: Why the Tetrahydropyranyl Moiety in CAS 53284-84-7 is Critical for Specialized Research


Substituting 4'-Tetrahydropyranylglycine with simpler analogs like glycine (CAS 56-40-6) or α,α-dimethylglycine is not scientifically valid for projects requiring its specific properties. This is because the rigid, cyclic tetrahydropyran-4-yl group introduces critical stereochemical and conformational constraints that drastically alter the resulting compound's pharmacological profile. While glycine provides minimal steric bulk, the tetrahydropyranyl moiety is a key structural feature that confers high affinity and selectivity to advanced drug candidates, such as the clinical candidate MEN 16132, by enabling specific interactions with biological targets that cannot be achieved with simpler glycine derivatives [1]. Furthermore, the compound's relatively low LogP (predicted ACD/LogP of -0.44 ) contributes to high polarity and limits membrane permeability, a property that has been strategically exploited to design locally-acting drugs for pulmonary delivery and to minimize systemic side effects [1].

Quantitative Differentiation: Head-to-Head Evidence for 4'-Tetrahydropyranylglycine (CAS 53284-84-7)


Pharmacological Superiority: Tetrahydropyranylglycine as the Core of Clinical Candidate MEN 16132

Compounds derived from α,α-tetrahydropyranylglycine, specifically the clinical candidate MEN 16132, demonstrate a superior in vivo profile compared to the peptide-based bradykinin B2 receptor antagonist icatibant (HOE140). MEN 16132, which incorporates the tetrahydropyranylglycine scaffold, exhibits a significantly longer duration of action [1]. This is a direct contrast to icatibant, which has a shorter duration of effect and is limited to parenteral administration [1].

Bradykinin B2 Receptor Antagonist Peptidomimetic In Vivo Pharmacology

Potent Antagonism: Nanomolar Affinity from Tetrahydropyranylglycine-Based Antagonists

A series of α,α-tetrahydropyranylglycine sulfonamide compounds demonstrated a flat nanomolar/subnanomolar SAR for binding affinity at the human bradykinin B2 (hB2) receptor [1]. While specific Ki values are not provided in the abstract, this activity range (1-100 nM / <1 nM) is consistent with the potency required for drug candidates [1].

Receptor Binding Affinity SAR hB2 Receptor

Localized Drug Action: Strategic Advantage of High Polarity

The high polarity of molecules incorporating the α,α-tetrahydropyranylglycine scaffold, as indicated by a predicted ACD/LogP of -0.44 for the amino acid itself , is not a liability but a design feature. This physicochemical property was strategically leveraged to create antagonists that remain localized within the respiratory tract after intratracheal delivery, thereby selectively antagonizing airway bradykinin B2 receptors while minimizing unwanted systemic effects on the cardiovascular system [1].

Drug Delivery Pulmonary Pharmacology ADME

Scalable Enantiomeric Resolution: Industrial Process for Pure Isomers

A patented process exists for the industrial and inexpensive production of optically active tetrahydropyranylglycine compounds [1]. This method involves forming a diastereomeric salt with an optically active amine to crystallize out a single enantiomer, which is then treated with acid or base to yield the optically pure compound [1].

Process Chemistry Chiral Resolution GMP Manufacturing

The Tetrahydropyran-2-yl Protecting Group: A Superior Tool for Complex Glycoconjugate Synthesis

Early foundational work demonstrated that tetrahydropyran-2-yl derivatives of amino acids offer distinct advantages as protecting groups in carbohydrate-peptide model studies. This approach allows investigation of glycosidic linkage lability without interference from side reactions common with other protecting groups, such as acyl migration under alkaline conditions or Amadori rearrangement under acidic conditions [1].

Protecting Group Carbohydrate Chemistry Glycopeptide Synthesis

Target Applications for 4'-Tetrahydropyranylglycine (CAS 53284-84-7) Based on Differentiating Evidence


Development of Peptidomimetic Drugs Targeting GPCRs, Especially for Localized Pulmonary Delivery

Based on its role in the clinical candidate MEN 16132, 4'-Tetrahydropyranylglycine is a prime building block for creating potent (nanomolar/subnanomolar) and selective peptidomimetic antagonists of G-protein coupled receptors (GPCRs) like the bradykinin B2 receptor [1]. Its inherent low lipophilicity (LogP ~ -0.44) is a strategic asset for designing inhaled therapeutics that require high local concentrations in the lung with minimal systemic exposure, thereby mitigating off-target cardiovascular effects [2].

Synthesis of Enantiomerically Pure Peptides and Complex Small Molecules for GMP Production

The existence of a patented industrial process for producing optically pure L- and D- isomers of tetrahydropyranylglycine [3] makes it a practical and scalable choice for projects requiring larger quantities of chiral material. This is particularly relevant for the late-stage optimization and GMP manufacturing of peptide therapeutics, where the use of a single, defined enantiomer is essential for regulatory approval and consistent biological activity.

Construction of Stable Glycoconjugate Models for Structural and Mechanistic Studies

In carbohydrate and glycobiology research, tetrahydropyranyl-protected amino acids are valuable tools for creating stable models of carbohydrate-protein linkages. As established by early research, this protecting group allows for the study of linkage stability without interference from acyl migration or Amadori rearrangement [4]. This makes it a superior choice for generating reliable data in studies of mucoproteins and other complex glycoconjugates.

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